molecular formula C8H7BrOS B8590169 6-Bromo-2,3-dihydro-1-benzothiophen-3-ol

6-Bromo-2,3-dihydro-1-benzothiophen-3-ol

Cat. No. B8590169
M. Wt: 231.11 g/mol
InChI Key: DUZACWFEWFFTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3-dihydro-1-benzothiophen-3-ol is a useful research compound. Its molecular formula is C8H7BrOS and its molecular weight is 231.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2,3-dihydro-1-benzothiophen-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,3-dihydro-1-benzothiophen-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Bromo-2,3-dihydro-1-benzothiophen-3-ol

Molecular Formula

C8H7BrOS

Molecular Weight

231.11 g/mol

IUPAC Name

6-bromo-2,3-dihydro-1-benzothiophen-3-ol

InChI

InChI=1S/C8H7BrOS/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,10H,4H2

InChI Key

DUZACWFEWFFTRM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(S1)C=C(C=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In analogy to the procedures described for the preparation of intermediate A-8 [A], intermediates A-2 [B] and A-2 [C], 6-bromo-benzo[b]thiophen-3-one was reacted with sodium borohydride in ethanol to give (rac)-6-bromo-2,3-dihydro-benzo[b]thiophen-3-ol, which was subsequently reacted with diphenylphosphoryl azide, DBU in toluene to give (rac)-3-azido-6-bromo-2,3-dihydro-benzo[b]thiophene, which was then reduced with triphenylphosphine in THF/water to yield the title compound as light yellow oil. MS: 229 (M+, 1Br).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.